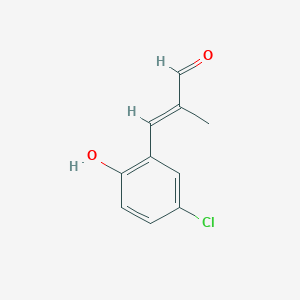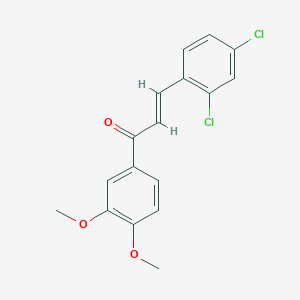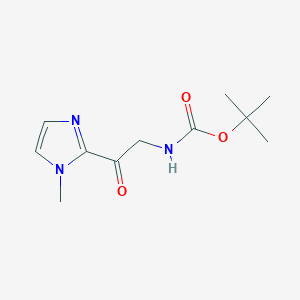
(1-Chlorocyclopropyl)methanol
Descripción general
Descripción
(1-Chlorocyclopropyl)methanol is a chemical compound with the CAS Number: 154985-94-1 and a molecular weight of 106.55 . It has a linear formula of C4H7ClO . It is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H7ClO . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . Its molecular weight is 106.55 . Unfortunately, additional physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
(1-Chlorocyclopropyl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes and pyridines. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Mecanismo De Acción
The mechanism of action of (1-chlorocyclopropyl)methanol is not well understood. However, it is believed to act as a proton acceptor, allowing for the formation of a new carbon-halogen bond. This bond formation is believed to be the basis for the compound’s ability to act as an intermediate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating, and it has not been found to be mutagenic or carcinogenic. In addition, it has been shown to be rapidly metabolized in the body, with no accumulation in the tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Chlorocyclopropyl)methanol has several advantages for use in laboratory experiments. It is a versatile intermediate, and it can be used in a variety of synthetic processes. In addition, it is relatively non-toxic and non-irritating, and it has been found to be rapidly metabolized in the body. However, it is important to note that the compound is flammable and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving (1-chlorocyclopropyl)methanol. These include further research into the compound’s mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential uses in the manufacture of solvents and surfactants. Finally, further research could be conducted into the compound’s safety and toxicity profile.
Métodos De Síntesis
The most common method for synthesizing (1-chlorocyclopropyl)methanol is by reacting a chloroalkane with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a chloroalkyl halide, which can then be hydrolyzed to form the desired product. Alternatively, the compound can be synthesized by reacting an alkyl halide with a Grignard reagent.
Propiedades
IUPAC Name |
(1-chlorocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFNEFRNAQBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309464 | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154985-94-1 | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154985-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)


![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)






